molecular formula C12H17NO B13892499 5-Methoxy-2-(1-methylcyclopentyl)pyridine

5-Methoxy-2-(1-methylcyclopentyl)pyridine

Cat. No.: B13892499
M. Wt: 191.27 g/mol
InChI Key: RRKAABNRAYJSIC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1-methylcyclopentyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 5-position and a 1-methylcyclopentyl group at the 2-position. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(1-methylcyclopentyl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxypyridine with 1-methylcyclopentyl bromide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to achieve the desired alkylation reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(1-methylcyclopentyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-formyl-2-(1-methylcyclopentyl)pyridine.

    Reduction: Formation of 5-methoxy-2-(1-methylcyclopentyl)piperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(1-methylcyclopentyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyridine derivatives.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1-methylcyclopentyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and cyclopentyl groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Similar in structure but with a pyrrolidine ring instead of a cyclopentyl group.

    5-Methoxy-2-methylpyridine: Lacks the cyclopentyl group, affecting its chemical properties and reactivity.

    5-Methoxy-2-(1-ethylcyclopentyl)pyridine: Similar structure with an ethyl group instead of a methyl group on the cyclopentyl ring.

Uniqueness

5-Methoxy-2-(1-methylcyclopentyl)pyridine is unique due to the presence of both the methoxy and 1-methylcyclopentyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methoxy-2-(1-methylcyclopentyl)pyridine

InChI

InChI=1S/C12H17NO/c1-12(7-3-4-8-12)11-6-5-10(14-2)9-13-11/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

RRKAABNRAYJSIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=NC=C(C=C2)OC

Origin of Product

United States

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